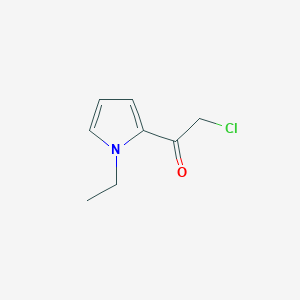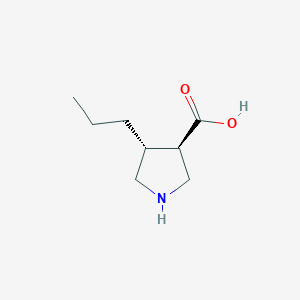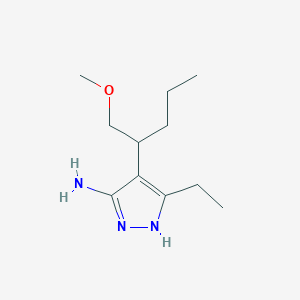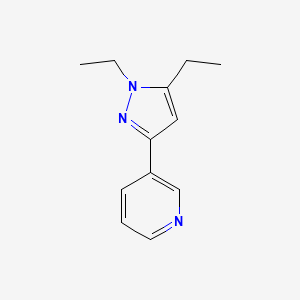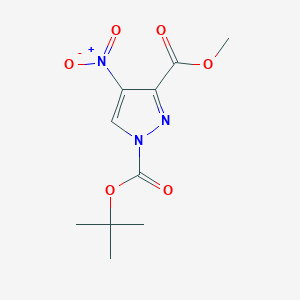
(4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine is a chiral compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine typically involves the condensation of an amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-2-amino-1-butanol with acetone under acidic conditions to form the oxazoline ring. The reaction is usually carried out in a solvent such as benzene or toluene, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolones, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
(4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-5-Hydroxy-4-methyl-3-heptanone: Another chiral oxazoline with similar structural features.
(4S,5S)-Octanediol: A diol with similar stereochemistry but different functional groups.
Uniqueness
(4S,5S)-5-Ethyl-4-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4S,5S)-5-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H12N2O/c1-3-5-4(2)8-6(7)9-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5-/m0/s1 |
Clé InChI |
PDSCDFTZWQFMTC-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](N=C(O1)N)C |
SMILES canonique |
CCC1C(N=C(O1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


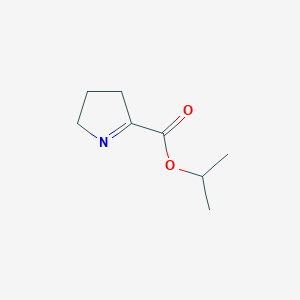



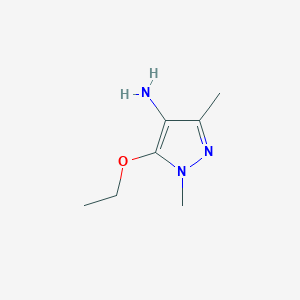
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

